molecular formula C23H18N6O B604561 2-[(E)-(2-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL CAS No. 320740-61-2

2-[(E)-(2-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL

Cat. No.: B604561
CAS No.: 320740-61-2
M. Wt: 394.4g/mol
InChI Key: JMWJUEZRVSYARP-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-(2-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound characterized by its unique structure, which includes a triazinoindole core

Properties

CAS No.

320740-61-2

Molecular Formula

C23H18N6O

Molecular Weight

394.4g/mol

IUPAC Name

2-[(E)-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C23H18N6O/c30-20-13-7-4-10-17(20)14-24-27-23-25-22-21(26-28-23)18-11-5-6-12-19(18)29(22)15-16-8-2-1-3-9-16/h1-14,30H,15H2,(H,25,27,28)/b24-14+

InChI Key

JMWJUEZRVSYARP-ZVHZXABRSA-N

SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)NN=CC5=CC=CC=C5O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL typically involves multiple steps, starting with the preparation of the triazinoindole core. This core is synthesized through a series of cyclization reactions involving hydrazine derivatives and indole precursors. The final step involves the condensation of the triazinoindole core with benzyl and phenol groups under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

Scientific Research Applications

2-[(E)-(2-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound is used in the development of advanced materials and as a catalyst in industrial processes .

Mechanism of Action

The mechanism of action of 2-[(E)-(2-{5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. Key pathways involved include the PI3K-AKT and MAPK signaling pathways, which play crucial roles in cell proliferation and survival .

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